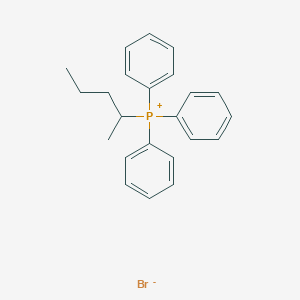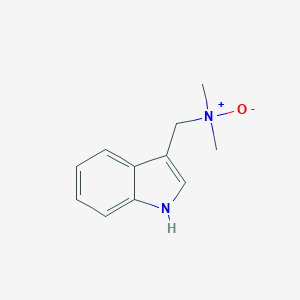
Bis(triclorosil)acetileno
Descripción general
Descripción
Bis(trichlorosilyl)acetylene, also known as Si2Cl6, is an organosilicon compound with a unique combination of properties. It is a colorless, volatile liquid with a boiling point of -18°C and a melting point of -69°C. Si2Cl6 is an important precursor in the synthesis of a variety of organosilicon compounds, such as silanes, siloxanes, and silazanes. It is also used in the production of polymeric materials, such as silicone rubbers and polysiloxanes, and in the manufacture of pharmaceuticals, agricultural chemicals, and other specialty chemicals.
Aplicaciones Científicas De Investigación
Electrónica
Bis(triclorosil)acetileno se utiliza en la industria electrónica debido a su papel en la síntesis de compuestos organosilicio, que son integrales para las tecnologías de semiconductores . Sus propiedades permiten la producción de componentes con mayor estabilidad térmica y resistencia química, cruciales para los dispositivos electrónicos.
Ciencia de Materiales
En ciencia de materiales, este compuesto sirve como precursor para crear materiales avanzados como cauchos de silicona y polisiloxanos . Estos materiales son conocidos por su durabilidad y versatilidad, encontrando aplicaciones en diversas industrias, desde la automotriz hasta la atención médica.
Síntesis Química
This compound está involucrado en la síntesis química como un reactivo para introducir grupos que contienen silicio en moléculas orgánicas . Este proceso es vital para desarrollar nuevos compuestos con posibles aplicaciones en productos farmacéuticos, agroquímicos y productos químicos especiales.
Investigación Farmacéutica
Si bien las aplicaciones directas en la investigación farmacéutica no se detallan explícitamente en los resultados de la búsqueda, el papel del compuesto en la síntesis química sugiere su potencial en el desarrollo de nuevas moléculas e intermediarios de fármacos .
Agricultura
El compuesto contribuye a la fabricación de productos químicos agrícolas . Su reactividad y capacidad para formar compuestos estables en diversas condiciones lo hacen adecuado para crear pesticidas y fertilizantes que mejoran el rendimiento y la protección de los cultivos.
Producción de Polímeros
This compound es un precursor clave en la polimerización de acetilenos sustituidos, lo que lleva a la producción de polímeros con enlaces dobles carbono-carbono alternantes . Estos polímeros exhiben propiedades fotoelectrónicas únicas, expandiendo las posibilidades en el diseño de materiales.
Nanotecnología
En nanotecnología, this compound se explora por su potencial en la creación de películas delgadas y nanoestructuras a través de procesos como la deposición de capas atómicas (ALD) . Estos avances podrían conducir a descubrimientos en la miniaturización y el rendimiento de los nanodispositivos.
Investigación de Energía Renovable
Aunque no se menciona directamente en los resultados de la búsqueda, la participación de this compound en la síntesis de materiales y catalizadores puede apoyar indirectamente la investigación de energía renovable. Los materiales con mayor eficiencia y durabilidad son esenciales para el desarrollo de tecnologías energéticas sostenibles .
Safety and Hazards
Bis(trichlorosilyl)acetylene is dangerous and causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It is also advised not to breathe in the vapors .
Relevant Papers There are several papers related to Bis(trichlorosilyl)acetylene. For instance, one paper discusses the use of Bis(trimethylsilyl)acetylene as a surrogate for acetylene . Another paper discusses the formation of composite fibers from cellulose solutions with additives of Bis(trimethylsilyl)acetylene and alkoxysilanes .
Mecanismo De Acción
Target of Action
Bis(trichlorosilyl)acetylene is an organosilicon compound . It primarily targets the synthesis of various organosilicon compounds, including silanes, siloxanes, and silazanes .
Mode of Action
The compound is formed through the reaction of acetylene with trichlorosilane and silicon tetrachloride . This reaction is facilitated by a Lewis acid catalyst . The formation of Bis(trichlorosilyl)acetylene results in the production of hydrogen chloride and acetylene .
Biochemical Pathways
It is known that the compound plays a significant role in the production of polymeric materials like silicone rubbers and polysiloxanes . It is also used in the manufacturing of agricultural chemicals and specialty chemicals .
Result of Action
The primary result of Bis(trichlorosilyl)acetylene’s action is the formation of various organosilicon compounds . These compounds have a wide range of applications, from the production of polymeric materials to the manufacturing of agricultural and specialty chemicals .
Propiedades
IUPAC Name |
trichloro(2-trichlorosilylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl6Si2/c3-9(4,5)1-2-10(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAMNMBARCMOTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404831 | |
| Record name | Bis(trichlorosilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18038-55-6 | |
| Record name | Bis(trichlorosilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trichlorosilyl)acetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes bis(trichlorosilyl)acetylene stand out in terms of its crystal structure?
A1: Bis(trichlorosilyl)acetylene exhibits an unusually loose crystal structure. This means that the distances between molecules in its solid state are larger than expected based on the typical sizes of atoms. In fact, all intermolecular contacts in its crystal lattice are longer than the sum of the van der Waals radii of the involved atoms []. This makes it a fascinating subject for studying weak intermolecular interactions.
Q2: What factors contribute to this unusual "loose" crystal packing in bis(trichlorosilyl)acetylene?
A2: The loose packing arises from a combination of factors:
- Low Electrostatic Potential: The molecular surface of bis(trichlorosilyl)acetylene has a low magnitude of electrostatic potential. This weakens the electrostatic forces that usually contribute to holding molecules together in a crystal [].
- Charge Distribution: The arrangement of atoms within the molecule leads to a concentric distribution of net atomic charges. This further diminishes the role of electrostatic interactions in crystal packing [].
- Dominance of Dispersion Forces: As a result of the weak electrostatic interactions, the cohesion in the crystal is primarily governed by dispersion forces. These forces, while generally weaker than electrostatic forces, become significant contributors to the overall stability of the crystal structure in this case [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)


